molecular formula C10H7ClO3 B182498 3-(4-Chlorobenzoyl)acrylic acid CAS No. 29582-39-6

3-(4-Chlorobenzoyl)acrylic acid

Cat. No. B182498
CAS RN: 29582-39-6
M. Wt: 210.61 g/mol
InChI Key: VQVQEUFKSRHRCT-AATRIKPKSA-N
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Description

“3-(4-Chlorobenzoyl)acrylic acid” is a chemical compound with the molecular formula C10H7ClO3 . It is also known by several synonyms such as p-chlorobenzoylacrylic acid, trans-3-4-chlorobenzoyl acrylic acid, and e-4-4-chlorophenyl-4-oxo-2-butenoic acid . This compound is part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular weight of “3-(4-Chlorobenzoyl)acrylic acid” is 210.61 g/mol . The InChI Key, which provides a unique text string representation for chemical substances, is VQVQEUFKSRHRCT-AATRIKPKSA-N . The SMILES string, another form of chemical notation, is C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl .


Physical And Chemical Properties Analysis

“3-(4-Chlorobenzoyl)acrylic acid” appears as yellow crystals or powder . It has a melting point range of 157°C to 159°C .

Scientific Research Applications

Polymer Science and Materials Research

  • Copolymerization : 3-(4-Chlorobenzoyl)acrylic acid is used in the copolymerization process. For example, acrylamide-styrene copolymerization employs a related compound, 4,4′-azo-bis-(4-cyanovaleryl)-bis-(m-chlorobenzoyl) diperoxide, as an initiator to yield poly(styrene-acrylamide) (Simionescu et al., 1986).

  • Stabilization of Suspensions : Ammonium salt of poly(acrylic acid) is used to stabilize aqueous BaTiO3 suspensions at various pH values, indicating a potential application in material science (Jean & Wang, 1998).

  • Graft Polymerization : A study on polyvinyl alcohol grafted poly (acrylic acid) for use as a water-soluble binder in lithium-ion batteries suggests application in energy storage technologies (He & Zhang, 2018).

Heterocyclic Chemistry

  • Precursor for Heterocyclic Synthesis : It serves as a precursor in synthesizing various heterocyclic systems through reactions with compounds having active methylene groups (Eissa, 2005).

Novel Applications in Chemical Reactions

  • Cycloaddition Reaction : Trans-3-(4'-Pyridyl)acrylic acid, a related compound, shows potential in the synthesis of cyclobutane derivatives via cycloaddition reactions in solid-state (Kole, Tan, & Vittal, 2011).

  • Michael Addition Reaction : Acrylic compounds, including 3-(4-Chlorobenzoyl)acrylic acid, can be converted into propionic acids and derivatives via Michael addition reactions (Kamogawa, Kusaka, & Nanasawa, 1980).

Bio-Engineering and Environmental Applications

  • Metabolic Engineering : Research on Escherichia coli for the production of acrylic acid highlights the potential of 3-(4-Chlorobenzoyl)acrylic acid in bioengineering and environmental applications (Oliveira et al., 2019; Oliveira et al., 2021).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQEUFKSRHRCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255094
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
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Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzoyl)acrylic acid

CAS RN

29582-39-6, 6269-33-6
Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(4-chlorophenyl)-4-oxo-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6269-33-6
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Record name (2E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Chlorobenzoylacrylic acid
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Synthesis routes and methods

Procedure details

3-(4-chlorobenzoyl)acrylic acid (1A) was prepared, as a yellow crystalline solid, m.p.: 157°-158° C, by the Friedel-Crafts acylation of chlorobenzene with maleic anhydride by the method of Papa et al., J. Am. Chem. Soc., 70, 3356 (1948).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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